2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Overview
Description
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol. This compound is characterized by its unique bicyclic structure, which includes a chlorine atom and a hydroxyl group attached to a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(6-hydroxy-3-azabicyclo[31. Common synthetic routes may include:
Halogenation: Introduction of the chlorine atom through halogenation reactions.
Hydroxylation: Introduction of the hydroxyl group through hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized chemical reactions that ensure high yield and purity. These methods may involve the use of catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the chlorine atom to form a corresponding hydrocarbon.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of a variety of functionalized compounds.
Scientific Research Applications
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one: Similar bicyclic structure with a longer carbon chain.
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one: Similar bicyclic structure with a shorter carbon chain.
These compounds share the bicyclic framework but differ in the length of the carbon chain, which can influence their chemical properties and applications.
Properties
IUPAC Name |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-2-7(11)10-3-5-1-6(4-10)8(5)12/h5-6,8,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDLZKNAQFMYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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